N-Benzyl-4-fluoro-2-iodoaniline: A Technical Guide to Physicochemical Profiling and Synthetic Applications
N-Benzyl-4-fluoro-2-iodoaniline: A Technical Guide to Physicochemical Profiling and Synthetic Applications
Executive Summary & Strategic Importance
N-Benzyl-4-fluoro-2-iodoaniline (CAS: 922142-48-1) is a highly versatile, polyhalogenated secondary aniline that serves as a critical building block in advanced organic synthesis and medicinal chemistry. The strategic placement of a fluorine atom at the para position and an iodine atom at the ortho position relative to the N-benzylamino group creates a unique stereoelectronic environment. This whitepaper provides an in-depth analysis of its physical and chemical properties, mechanistic reactivity, and validated protocols for its application in cross-coupling reactions and heterocycle synthesis.
Structural Dynamics & Physicochemical Properties
The physicochemical profile of N-benzyl-4-fluoro-2-iodoaniline dictates its solubility, reactivity, and handling[1]. Understanding these parameters is essential for rational reaction design and downstream purification.
Table 1: Key Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Registry Number | 922142-48-1 | Unique identifier for regulatory and database tracking. |
| Molecular Formula | C13H11FIN | Balances lipophilicity (benzyl) with halogenated reactivity. |
| Molecular Weight | 327.136 g/mol | Optimal for fragment-based drug discovery (FBDD) scaffolds. |
| Exact Mass | 326.992 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| Topological Polar Surface Area (tPSA) | 12.03 Ų | Indicates high membrane permeability; typical for secondary amines. |
| LogP (Predicted) | 4.115 | High lipophilicity driven by the benzyl and iodo groups. |
Causality of Structural Features
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The 2-Iodo Substituent: The carbon-iodine (C-I) bond has a relatively low bond dissociation energy (~238 kJ/mol), making it highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd(0)). This enables selective cross-coupling at the ortho position without affecting the rest of the molecule.
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The 4-Fluoro Substituent: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) but donates electron density through resonance (+R). The C-F bond is exceptionally strong (~485 kJ/mol) and remains inert during standard cross-coupling. In drug design, this fluorine atom increases metabolic stability by blocking para-hydroxylation by cytochrome P450 enzymes.
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The N-Benzyl Group: Acts as a robust protecting group that prevents unwanted N-arylation during metal-catalyzed cross-coupling. It also provides steric bulk, which can dictate the stereochemical outcome of subsequent cyclization reactions.
Chemical Reactivity & Mechanistic Pathways
The primary utility of N-benzyl-4-fluoro-2-iodoaniline lies in its capacity to undergo transition-metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, followed by intramolecular cyclization to form indole or oxindole scaffolds[2]. Because the C-I bond is significantly weaker than the C-F bond, palladium catalysts selectively insert into the C-I bond, leaving the fluorine atom intact as a valuable pharmacokinetic modulator in the final product.
Mechanistic pathway from N-benzyl-4-fluoro-2-iodoaniline to functionalized heterocycles.
Validated Experimental Protocol: Sonogashira Coupling
To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the Sonogashira coupling of N-benzyl-4-fluoro-2-iodoaniline with a terminal alkyne[2]. This methodology utilizes standard Pd/Cu co-catalysis and relies on rigorous deoxygenation to prevent side reactions.
Reaction Rationale
The use of PdCl2(PPh3)2 provides a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Copper(I) iodide acts as a co-catalyst to form a copper acetylide intermediate, which undergoes transmetalation with the Pd(II)-aryl complex. The reaction is performed at room temperature, which is sufficient due to the high reactivity of the ortho-iodo group, thereby minimizing thermal degradation or debenzylation.
Step-by-Step Methodology
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Preparation of the Reaction Matrix: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-benzyl-4-fluoro-2-iodoaniline (0.665 g, 2.0 mmol) and the terminal alkyne, such as N-(2-methylbut-3-yn-2-yl)benzamide (0.446 g, 2.4 mmol, 1.2 equiv).
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Catalyst Loading: Add bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (29 mg, 2 mol%) and Copper(I) iodide (CuI) (22 mg, 6 mol%).
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Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with high-purity Argon three times. Critical Step: Removing oxygen is mandatory to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
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Solvent & Base Addition: Inject a degassed mixture of an amine base (e.g., triethylamine or diethylamine), which serves as both the solvent and the proton acceptor.
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Reaction Execution: Stir the reaction mixture at room temperature (rt) for 6 hours. Monitor the consumption of the iodoaniline via Thin Layer Chromatography (TLC) or LC-MS.
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Workup & Purification: Quench the reaction with saturated aqueous NH4Cl to remove copper salts. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Isolation: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (8:2 v/v) as the eluent.
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Expected Outcome: Affords the coupled product as a pale yellow solid (Yield: ~0.517 g, 67%; m.p. 150.2-150.5 °C)[2].
Applications in Advanced Drug Development
The downstream products of this specific aniline derivative are highly sought after in medicinal chemistry. The ortho-alkynylated intermediates can undergo palladium-catalyzed or acid-mediated intramolecular cyclization to form 5-fluoroindole or methylene oxindole derivatives.
For instance, the stereoselective synthesis of methylene oxindoles via Palladium(II) catalysis heavily relies on starting materials like N-benzyl-4-fluoro-2-iodoaniline to construct the core tricyclic or bicyclic frameworks found in numerous kinase inhibitors and central nervous system (CNS) active agents[3]. The retained fluorine atom significantly enhances the lipophilic efficiency (LipE) and metabolic half-life of these advanced drug candidates.
References
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Title: N-benzyl-4-fluoro-2-iodoaniline Physical and Chemical Properties (CAS 922142-48-1) Source: ChemSrc Database URL: [Link]
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Title: Supporting Information: General Procedure B for Sonogashira Coupling Source: Semantic Scholar Corpus URL: [Link]
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Title: Stereoselective Synthesis of Methylene Oxindoles via Palladium(II) Source: AWS / Academic Publications URL: [Link]




